methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O4 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl 4-bromobutyrate under basic conditions to introduce the ethoxy-oxobutyl group. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-ethoxy-4-oxobutyl)-2-pyrrolidinecarboxylate
- Methyl 1-(4-oxo-4-phenylbutanoyl)-2-pyrrolidinecarboxylate
Uniqueness
Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings related to its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula C11H16N2O4 and features a five-membered pyrazole ring, which is known for its diverse biological activities. The structural characteristics of this compound contribute to its interaction with various biological targets.
This compound exhibits its biological effects primarily through enzyme inhibition. It can bind to active or allosteric sites on enzymes, leading to altered enzyme conformation and activity. This mechanism is crucial for its potential applications in treating inflammatory diseases and cancers.
Anticancer Properties
Research indicates that this compound may inhibit specific cancer cell lines by disrupting mitotic spindle formation. In studies involving centrosome-amplified cancer cells, treatment with this compound resulted in increased multipolarity during mitosis, which is detrimental to cancer cell viability. For instance, a study demonstrated that at a concentration of 15 μM, the compound induced a 21% increase in multipolar mitoses in DLD1 colon cancer cells with amplified centrosomes .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit the activity of certain enzymes involved in inflammatory pathways suggests that it could serve as a therapeutic agent for conditions characterized by excessive inflammation. The exact pathways and targets are still under investigation, but preliminary data support its role as an enzyme inhibitor.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Comparison with Related Compounds
This compound can be compared with other pyrazole derivatives to highlight its unique properties:
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | Anticancer, anti-inflammatory | Specific substitution pattern enhances potency |
Ethyl 1-(4-ethoxy-4-oxobutyl)-2-pyrrolidinecarboxylate | Moderate anticancer activity | Different ring structure reduces effectiveness |
Methyl 1-(4-oxo-4-phenylbutanoyl)-2-pyrrolidinecarboxylate | Limited anti-inflammatory effects | Lacks the ethoxy group essential for activity |
Properties
IUPAC Name |
methyl 2-(4-ethoxy-4-oxobutyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-3-17-10(14)5-4-8-13-9(6-7-12-13)11(15)16-2/h6-7H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNQDNVSRXRREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=CC=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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